molecular formula C10H10N8 B7695354 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole CAS No. 659741-38-5

2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole

Cat. No.: B7695354
CAS No.: 659741-38-5
M. Wt: 242.24 g/mol
InChI Key: SUIHKSOHPWNWGY-UHFFFAOYSA-N
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Description

2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the [2+3] cycloaddition between a nitrile and an azide, which forms the tetrazole ring. This reaction can be catalyzed by various agents, including Lewis acids and amine salts .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific substituents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles .

Mechanism of Action

The mechanism of action of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is unique due to the presence of both a methyl and a phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern also provides unique chemical reactivity and stability compared to other tetrazole derivatives .

Properties

IUPAC Name

2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHKSOHPWNWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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